Sensory Differentiation: Complex Black Tea and Dairy Characteristic Versus Simpler Unsaturated Acids
4-Methyl-2-pentenoic acid demonstrates a multi-faceted sensory profile that distinguishes it from structurally simpler unsaturated carboxylic acids. At a 1.00% concentration in propylene glycol, this compound exhibits a composite odor characterized as fatty, fruity, and black tea [1]. Detailed organoleptic evaluation at 100% odor strength reveals slightly herbal, acidic, sweaty, cheesy, and slightly fruity notes [2]. Taste evaluation at 25 ppm yields green, herbal, leafy, and fruity characteristics; at 50 ppm, the profile shifts to green, acidic, creamy, unripe, and slightly vegetable-like [2]. While specific threshold comparison data against 2-pentenoic acid or 3-methyl-2-butenoic acid are not available in the open literature, the unique combination of fatty-black tea-dairy notes has been identified as characteristic of this specific branched structure, enabling targeted use in apple, pear, strawberry, raspberry, yogurt, sour cream, and hard Italian cheese flavor formulations [2].
| Evidence Dimension | Organoleptic Profile |
|---|---|
| Target Compound Data | Odor (100%): slightly herbal, acidic, sweaty, cheesy, slightly fruity. Taste (25 ppm): green, herbal, leafy, fruity. Taste (50 ppm): green, acidic, creamy, unripe, slightly vegetable-like. |
| Comparator Or Baseline | 2-Pentenoic acid (unsubstituted) or 3-methyl-2-butenoic acid: simpler fatty/acidic profile, lacking black tea and dairy-creamy complexity. |
| Quantified Difference | Not quantified — qualitative organoleptic distinction documented in flavor industry evaluations |
| Conditions | Odor evaluated at 100% (neat substance). Taste evaluated at 25 ppm and 50 ppm in aqueous/oral matrix. Natural occurrence documented in black tea [2]. |
Why This Matters
The black tea and dairy-creamy sensory notes are specific to the 4-methyl substitution pattern, enabling formulation of flavor profiles that cannot be achieved with unsubstituted or differently branched unsaturated acid alternatives.
- [1] FlavScents. 4-methyl-2-pentenoic acid. Organoleptic Notes: Odor Description at 1.00% in Propylene Glycol. View Source
- [2] Perfumer & Flavorist. April 2016, p. 37. FEMA# 4180: Organoleptic Evaluation and Application Recommendations. View Source
